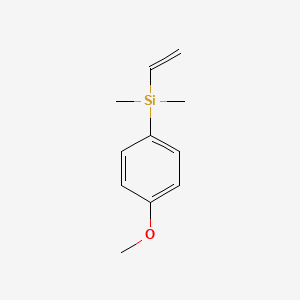
4-Methoxyphenyl dimethylvinyl silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl dimethylvinyl silane is an organosilicon compound with the molecular formula C11H16OSi and a molecular weight of 192.33 g/mol . It is also known by other names such as vinyl (p-methoxyphenyl)dimethylsilane and dimethyl (4-methoxyphenyl) (vinyl)silane . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylvinylsilane moiety. It is a colorless liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl dimethylvinyl silane typically involves the reaction of 4-methoxyphenyl magnesium bromide with dimethylvinylchlorosilane . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl dimethylvinyl silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under reflux conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in the presence of catalysts or under UV light.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Substituted silanes with various functional groups
Scientific Research Applications
4-Methoxyphenyl dimethylvinyl silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl dimethylvinyl silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The vinyl group can participate in addition reactions, while the methoxy group can undergo nucleophilic substitution. The compound can also form stable complexes with metal catalysts, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl trimethylsilane
- 4-Methoxyphenyl triethylsilane
- 4-Methoxyphenyl dimethylchlorosilane
Comparison
4-Methoxyphenyl dimethylvinyl silane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs with alkyl or chlorosilane groups. This makes it particularly useful in reactions requiring the formation of carbon-silicon bonds and in applications where enhanced reactivity is desired .
Properties
IUPAC Name |
ethenyl-(4-methoxyphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-5-13(3,4)11-8-6-10(12-2)7-9-11/h5-9H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPKILXRGIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
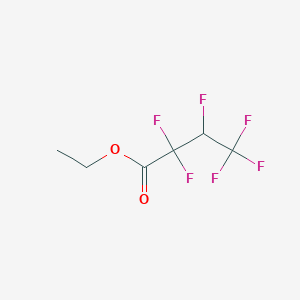
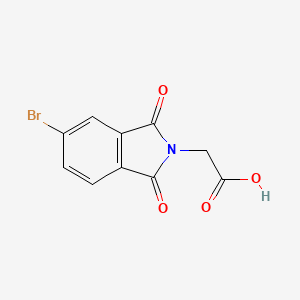
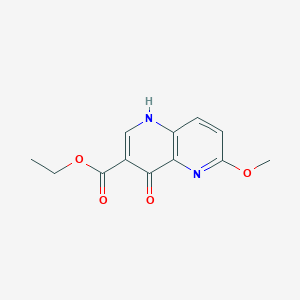

![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate](/img/structure/B6593350.png)
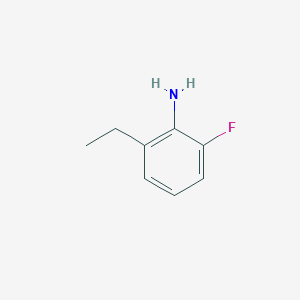
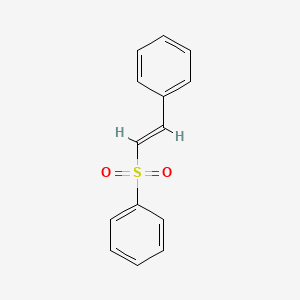
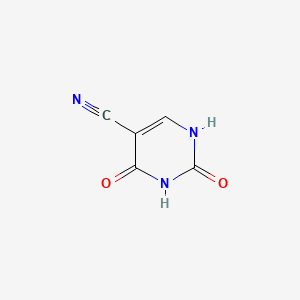
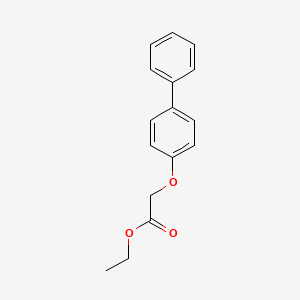
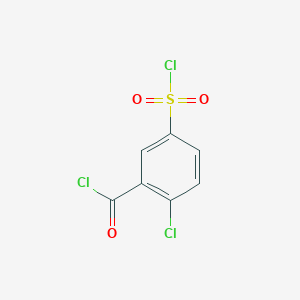
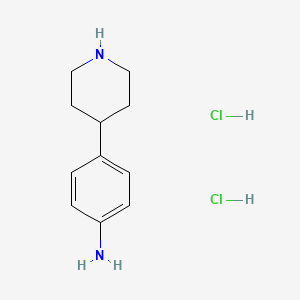

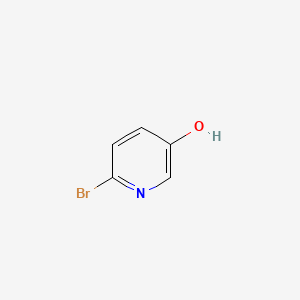
![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)
